N-[3-(1H-Pyrazol-3-yl)phenyl]acetamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-[3-(1H-pyrazol-5-yl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O/c1-8(15)13-10-4-2-3-9(7-10)11-5-6-12-14-11/h2-7H,1H3,(H,12,14)(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXWLMUXTPZBVGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1)C2=CC=NN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101283543 | |
| Record name | N-[3-(1H-Pyrazol-3-yl)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101283543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
197093-24-6 | |
| Record name | N-[3-(1H-Pyrazol-3-yl)phenyl]acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=197093-24-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[3-(1H-Pyrazol-3-yl)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101283543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for N 3 1h Pyrazol 3 Yl Phenyl Acetamide and Analogues
General Synthetic Routes for Pyrazole-Phenyl-Acetamide Structures
The construction of the pyrazole-phenyl-acetamide scaffold can be approached through several convergent or linear synthetic strategies. These routes generally involve the independent synthesis of the pyrazole (B372694) and phenyl-acetamide fragments, followed by their coupling, or the sequential construction of the molecule on a pre-existing starting material.
Approaches to the Pyrazole Moiety
The pyrazole ring is a common heterocycle in pharmacologically active compounds, and its synthesis is well-established. The most prevalent method for the synthesis of pyrazoles is the Knorr pyrazole synthesis, which involves the condensation of a hydrazine (B178648) with a 1,3-dicarbonyl compound or its synthetic equivalent. nih.gov
Key approaches to the pyrazole moiety include:
Cyclocondensation of Hydrazines with 1,3-Dicarbonyls: This is a classic and widely used method. By reacting a hydrazine derivative with a β-diketone, β-ketoester, or β-ketoaldehyde, the pyrazole ring can be formed. The choice of substituents on the hydrazine and the dicarbonyl compound dictates the substitution pattern of the resulting pyrazole. nih.gov
Reaction with α,β-Unsaturated Carbonyl Compounds: Hydrazines can also react with α,β-unsaturated aldehydes and ketones. This reaction proceeds via a Michael addition followed by intramolecular cyclization and dehydration to afford the pyrazole. researchgate.net
Multicomponent Reactions (MCRs): One-pot multicomponent reactions offer an efficient route to highly substituted pyrazoles. For instance, a three-component reaction involving an aldehyde, tosylhydrazine, and a terminal alkyne can yield 3,5-disubstituted 1H-pyrazoles. nih.gov Another MCR involves the reaction of hydrazines, ethyl acetoacetate, aromatic amines, and phenylglyoxal (B86788) monohydrate in water to produce furo[2,3-c]pyrazole derivatives, which can be further modified. researchgate.net
A summary of common starting materials for pyrazole synthesis is presented in the table below.
| Starting Material Class | Reagent 2 | Resulting Pyrazole |
| 1,3-Diketones | Hydrazine | 3,5-Disubstituted pyrazole |
| β-Ketoesters | Hydrazine | Pyrazol-5-one |
| α,β-Unsaturated Ketones | Hydrazine | Dihydropyrazole (pyrazoline) |
| Alkynes and Diazo Compounds | - | 3,4,5-Trisubstituted pyrazole |
Strategies for the Phenyl-Acetamide Linkage
The phenyl-acetamide linkage is typically formed through the acylation of an aniline (B41778) derivative. The most common method is the reaction of an aniline with an acetylating agent.
Common acetylating agents and their general reactivity are listed below:
Acetic Anhydride (B1165640): A widely used and effective reagent for the acetylation of anilines. The reaction is often carried out in the presence of a base, such as sodium acetate, or in a solvent like acetic acid. youtube.com
Acetyl Chloride: A more reactive acetylating agent than acetic anhydride. The reaction is typically performed in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, to neutralize the HCl byproduct.
Amide Coupling Reagents: In cases where the aniline is part of a more complex molecule or is sensitive to harsh conditions, standard peptide coupling reagents can be employed to form the amide bond between the aniline and acetic acid. Reagents such as TBTU in the presence of a base like DIEA can be used, although yields may be variable for less reactive anilines. researchgate.net
Coupling Reactions for Scaffold Assembly
The assembly of the pyrazole and phenyl-acetamide moieties is a critical step in the synthesis. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming the C-C bond between the pyrazole and phenyl rings. nih.govrsc.org
Two main retrosynthetic disconnections are possible for the assembly of the N-[3-(1H-Pyrazol-3-yl)phenyl]acetamide scaffold via Suzuki-Miyaura coupling:
Route A: Coupling of a pyrazole-boronic acid (or ester) with a halogenated N-phenylacetamide.
Route B: Coupling of a halogenated pyrazole with a phenylacetamide-boronic acid (or ester).
The choice between these routes depends on the availability and stability of the starting materials. The palladium catalyst and ligand system are crucial for the success of the coupling reaction, with catalysts like Pd(PPh₃)₄ and ligands such as XPhos being commonly employed. nih.govumich.edu The reaction conditions, including the base, solvent, and temperature, need to be optimized for each specific substrate pair. nih.gov
Targeted Synthesis of this compound
A plausible and efficient synthetic route to this compound involves a multi-step sequence starting from readily available commercial materials. A likely pathway is the initial synthesis of a key intermediate, 3-(3-aminophenyl)-1H-pyrazole, followed by its acetylation.
A potential synthetic scheme is as follows:
Synthesis of 3-(3-Nitrophenyl)-1H-pyrazole: This can be achieved through a Suzuki-Miyaura cross-coupling reaction between a protected 3-bromo-1H-pyrazole and 3-nitrophenylboronic acid. The pyrazole nitrogen is often protected with a group like a Boc (tert-butyloxycarbonyl) or THP (tetrahydropyranyl) group to prevent side reactions during the coupling.
Reduction of the Nitro Group: The nitro group of 3-(3-nitrophenyl)-1H-pyrazole is then reduced to an amino group to yield 3-(3-aminophenyl)-1H-pyrazole. Common reducing agents for this transformation include tin(II) chloride (SnCl₂), catalytic hydrogenation (H₂/Pd-C), or iron powder in acidic media.
Acetylation of the Amino Group: The final step is the acetylation of the amino group of 3-(3-aminophenyl)-1H-pyrazole to form the desired product, this compound. This is typically carried out using acetic anhydride in a suitable solvent, often with a catalytic amount of acid or a base. youtube.com
Derivatization and Structural Modification Strategies for this compound Analogues
The this compound scaffold is a versatile template for the generation of a library of analogues for structure-activity relationship (SAR) studies, particularly in the context of kinase inhibitor discovery. researchgate.netrsc.org Modifications can be introduced at several positions on the molecule.
Potential sites for derivatization include:
The Pyrazole Ring:
N1-Substitution: The unsubstituted NH of the pyrazole ring can be alkylated or arylated to introduce a variety of substituents. This can be achieved by reaction with alkyl halides or aryl halides under basic conditions.
C4 and C5 Positions: Substituents can be introduced at the C4 and C5 positions of the pyrazole ring by starting with appropriately substituted 1,3-dicarbonyl compounds in the Knorr synthesis. The C4 position can also be functionalized via electrophilic substitution reactions.
The Phenyl Ring: A wide variety of commercially available substituted anilines or phenylboronic acids can be used in the synthesis to introduce substituents at different positions of the phenyl ring.
The Acetamide (B32628) Group:
N-Alkylation/Arylation: The amide nitrogen can be further substituted, although this is less common for kinase inhibitors targeting the ATP-binding site.
Modification of the Acetyl Group: The methyl group of the acetyl moiety can be replaced with other alkyl or aryl groups by using different acylating agents (e.g., propionyl chloride, benzoyl chloride).
Optimization of Synthetic Pathways and Reaction Conditions
The efficiency of the synthesis of this compound and its analogues can be enhanced by optimizing the reaction conditions at each step.
Key parameters for optimization include:
Catalyst and Ligand Selection for Coupling Reactions: For the Suzuki-Miyaura coupling, screening different palladium catalysts (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine (B1218219) ligands (e.g., PPh₃, XPhos, SPhos) is crucial to maximize the yield and minimize side products. umich.edupolyu.edu.hk The catalyst loading can also be optimized to reduce costs. acs.org
Base and Solvent Effects: The choice of base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvent system (e.g., dioxane/water, toluene, DMF) can significantly impact the rate and outcome of the coupling reaction. nih.gov
Reaction Temperature and Time: Optimizing the temperature and reaction time for each step can improve yields and reduce the formation of impurities. Microwave-assisted synthesis can often accelerate reactions, particularly the Suzuki-Miyaura coupling. nih.gov
Purification Methods: Developing efficient purification strategies, such as crystallization or column chromatography with an optimized eluent system, is essential for obtaining the final compound with high purity.
An example of reaction condition optimization for a Suzuki-Miyaura coupling is presented in the table below.
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| Pd(PPh₃)₄ | - | K₂CO₃ | Dioxane/H₂O | 100 | Moderate |
| Pd(OAc)₂ | XPhos | K₃PO₄ | Toluene | 110 | High |
| Pd₂(dba)₃ | SPhos | Cs₂CO₃ | DMF | 90 | High |
Advanced Spectroscopic and Structural Elucidation of N 3 1h Pyrazol 3 Yl Phenyl Acetamide
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the determination of molecular structure in solution. A complete NMR analysis of N-[3-(1H-Pyrazol-3-yl)phenyl]acetamide would involve a suite of one-dimensional and two-dimensional experiments to unambiguously assign the proton (¹H) and carbon (¹³C) signals.
¹H NMR Spectroscopic Analysis
The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons in a molecule. For this compound, the spectrum would be expected to show distinct signals for the protons of the phenyl ring, the pyrazole (B372694) ring, the acetamide (B32628) methyl group, and the amide N-H proton.
Expected ¹H NMR Data:
| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| CH₃ (acetamide) | ~2.1 | Singlet (s) | - |
| Pyrazole H-4 | ~6.7 | Doublet (d) | ~2.3 |
| Pyrazole H-5 | ~7.6 | Doublet (d) | ~2.3 |
| Phenyl H-2' | ~7.9 | Singlet (s) | - |
| Phenyl H-4' | ~7.5 | Doublet of doublets (dd) | ~8.0, 1.5 |
| Phenyl H-5' | ~7.4 | Triplet (t) | ~8.0 |
| Phenyl H-6' | ~7.7 | Doublet of doublets (dd) | ~8.0, 1.5 |
| NH (amide) | ~10.0 | Singlet (s) | - |
| NH (pyrazole) | ~13.0 | Broad singlet (br s) | - |
Note: The exact chemical shifts and coupling constants can vary depending on the solvent and experimental conditions.
¹³C NMR Spectroscopic Analysis
The ¹³C NMR spectrum reveals the number of unique carbon atoms and their chemical environments. The spectrum for this compound would show signals for the two carbons of the acetamide group, the six carbons of the phenyl ring, and the three carbons of the pyrazole ring.
Expected ¹³C NMR Data:
| Carbon Atom | Expected Chemical Shift (δ, ppm) |
| CH₃ (acetamide) | ~24 |
| C=O (acetamide) | ~169 |
| Pyrazole C-3 | ~150 |
| Pyrazole C-4 | ~105 |
| Pyrazole C-5 | ~135 |
| Phenyl C-1' | ~139 |
| Phenyl C-2' | ~118 |
| Phenyl C-3' | ~140 |
| Phenyl C-4' | ~122 |
| Phenyl C-5' | ~129 |
| Phenyl C-6' | ~120 |
Note: Assignments are predictive and would require confirmation by 2D NMR techniques.
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)
Two-dimensional NMR experiments are crucial for establishing the connectivity between atoms and confirming the structural assignments made from 1D spectra.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the same spin system. For instance, it would show correlations between the coupled protons on the phenyl ring (H-4', H-5', H-6') and between the protons on the pyrazole ring (H-4, H-5).
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. This would allow for the definitive assignment of each protonated carbon by linking the already assigned proton signals to their corresponding carbon signals.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.
Electrospray Ionization Mass Spectrometry (ESI-MS)
ESI-MS is a soft ionization technique that is well-suited for analyzing polar molecules like this compound. In positive ion mode, the spectrum would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺.
Expected ESI-MS Data:
| Ion | Expected m/z |
| [M+H]⁺ | 202.0975 |
The analysis of fragment ions produced by in-source fragmentation or tandem mass spectrometry (MS/MS) would provide valuable structural information. Expected fragmentation pathways could include the loss of the acetamide group or cleavage of the pyrazole or phenyl rings.
High-Resolution Mass Spectrometry (HRMS)
HRMS provides a highly accurate measurement of the mass-to-charge ratio of an ion, allowing for the determination of the elemental composition of the molecule. This is a critical step in confirming the molecular formula of a newly synthesized compound.
Expected HRMS Data for C₁₁H₁₁N₃O:
| Ion | Calculated Exact Mass |
| [M+H]⁺ | 202.0975 |
The experimentally measured exact mass should be in close agreement (typically within 5 ppm) with the calculated value to confirm the molecular formula.
Infrared (IR) Spectroscopic Investigations of Functional Groups
An Infrared (IR) spectrum of this compound would be expected to display characteristic absorption bands corresponding to its primary functional groups. The analysis would reveal key vibrational modes for the N-H, C=O, C-N, and aromatic C-H and C=C bonds.
A hypothetical data table of expected IR absorption bands is presented below. These values are estimated based on typical frequency ranges for the respective functional groups found in similar molecules. wisdomlib.orgd-nb.info
| Expected Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |
| 3400-3200 | N-H Stretch | Pyrazole N-H, Amide N-H |
| 3100-3000 | C-H Stretch | Aromatic (Phenyl & Pyrazole) |
| ~1670 | C=O Stretch (Amide I) | Acetamide |
| 1600-1450 | C=C Stretch | Aromatic (Phenyl & Pyrazole) |
| ~1550 | N-H Bend (Amide II) | Acetamide |
| 1480-1460 | C=N Stretch | Pyrazole |
The pyrazole N-H stretching vibration would likely appear as a broad band in the 3350-3340 cm⁻¹ region. wisdomlib.org The amide N-H stretch would also be present in this range. The prominent C=O stretching of the acetamide group is anticipated to be a strong, sharp peak around 1670 cm⁻¹. Aromatic C=C stretching from both the phenyl and pyrazole rings would result in several bands in the 1590-1570 cm⁻¹ and 1480-1460 cm⁻¹ regions. wisdomlib.org
Ultraviolet-Visible (UV-Vis) Spectroscopic Characterization
The Ultraviolet-Visible (UV-Vis) absorption spectrum of this compound, typically recorded in a solvent like ethanol (B145695) or methanol, would be characterized by absorption maxima (λmax) resulting from electronic transitions within the molecule. The conjugated system formed by the phenyl and pyrazole rings is the primary chromophore responsible for UV absorption.
Expected electronic transitions would include π → π* transitions associated with the aromatic rings. Based on data from similar pyrazole derivatives, one could anticipate absorption maxima in the range of 250-300 nm. The exact position and intensity of these peaks would be influenced by the solvent polarity and the electronic interaction between the acetamide, phenyl, and pyrazole moieties.
Hypothetical UV-Vis Data
| Solvent | Expected λmax (nm) | Electronic Transition |
|---|
Single-Crystal X-ray Diffraction for Solid-State Structural Determination
A single-crystal X-ray diffraction analysis would provide the definitive solid-state structure of this compound. This technique would determine the precise three-dimensional arrangement of atoms, bond lengths, bond angles, and intermolecular interactions.
Although an experimental crystal structure is not available, a hypothetical structure would be expected to crystallize in a common space group (e.g., P2₁/c or P-1). The analysis would likely reveal a non-planar relationship between the phenyl and pyrazole rings. Key structural features would include the planarity of the individual rings and the conformation of the acetamide linker. Intermolecular hydrogen bonds involving the pyrazole N-H proton, the amide N-H proton, and the amide carbonyl oxygen would be anticipated to play a significant role in the crystal packing, potentially forming dimers or extended chain motifs. nih.gov
Hypothetical Crystallographic Data Table
| Parameter | Expected Value |
|---|---|
| Crystal System | Monoclinic or Triclinic |
| Space Group | e.g., P2₁/c or P-1 |
| Key Bond Lengths (Å) | C-N (amide): ~1.33, C=O (amide): ~1.23 |
This structural information is crucial for understanding the molecule's solid-state properties and potential interactions in a biological context.
Computational Chemistry and Cheminformatics Studies of N 3 1h Pyrazol 3 Yl Phenyl Acetamide
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the electronic structure and properties of a molecule from first principles. These methods provide a detailed picture of the electron distribution and energy levels, which in turn dictate the molecule's geometry, reactivity, and spectroscopic characteristics.
Density Functional Theory (DFT) Studies for Molecular Geometry Optimization
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. For N-[3-(1H-Pyrazol-3-yl)phenyl]acetamide, DFT would be employed to determine its most stable three-dimensional conformation, a process known as geometry optimization. This involves calculating the forces on each atom and adjusting their positions until a minimum energy structure is found. The choice of functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) is crucial for obtaining accurate results that correlate well with experimental data, should it become available. researchgate.net The optimized geometry provides key information on bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's steric and electronic properties.
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gap
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's kinetic stability and electrical transport properties. iucr.org A smaller energy gap generally implies higher chemical reactivity and lower stability. nih.gov For this compound, DFT calculations would be used to visualize the spatial distribution of these orbitals and to quantify the energy gap, thereby predicting its reactivity profile.
| Parameter | Description | Typical Calculated Value Range (eV) |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.0 to -7.0 |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -3.0 |
| Energy Gap (ΔE) | ELUMO - EHOMO | 3.0 to 5.0 |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and for predicting its sites of electrophilic and nucleophilic attack. The MEP map is plotted onto the molecule's electron density surface, with different colors representing varying electrostatic potential values. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue denotes areas of positive potential (electron-poor, prone to nucleophilic attack). researchgate.net For this compound, an MEP map would highlight the electronegative nitrogen and oxygen atoms as regions of negative potential and the hydrogen atoms, particularly those attached to nitrogen, as areas of positive potential.
Prediction of Spectroscopic Parameters (e.g., IR, UV-Vis)
Quantum chemical calculations can predict various spectroscopic parameters, which can be invaluable for interpreting experimental spectra or for identifying the compound.
Infrared (IR) Spectroscopy: DFT calculations can compute the vibrational frequencies of a molecule. researchgate.net These frequencies correspond to the absorption peaks in an IR spectrum. By analyzing the calculated vibrational modes, specific peaks can be assigned to the stretching, bending, and torsional motions of different functional groups within this compound, such as the N-H, C=O, and C-N bonds.
UV-Visible (UV-Vis) Spectroscopy: Time-Dependent DFT (TD-DFT) is commonly used to predict the electronic absorption spectra of molecules. jcsp.org.pk This method calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption wavelengths (λmax) in a UV-Vis spectrum. For this compound, TD-DFT could predict the electronic transitions responsible for its absorption in the UV-Vis region, likely arising from π-π* transitions within the aromatic pyrazole (B372694) and phenyl rings.
| Spectroscopic Technique | Predicted Parameter | Typical Predicted Range |
| IR Spectroscopy | Vibrational Frequencies (cm-1) | N-H stretch: 3300-3500C=O stretch: 1650-1700C=N stretch: 1580-1620 |
| UV-Vis Spectroscopy | Maximum Absorption Wavelength (λmax, nm) | 250-350 |
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While quantum chemical calculations are excellent for studying the properties of a single molecule in a vacuum, molecular dynamics (MD) simulations are employed to explore the conformational landscape and intermolecular interactions of a molecule in a more realistic environment, such as in a solvent or in the presence of other molecules. nih.gov An MD simulation of this compound would involve placing the molecule in a simulation box, often with explicit solvent molecules, and then solving Newton's equations of motion for all atoms in the system over a period of time. This would allow for the observation of how the molecule's conformation changes over time and how it interacts with its surroundings through hydrogen bonding, van der Waals forces, and electrostatic interactions. Such simulations are particularly useful for understanding how the molecule might bind to a biological target. frontiersin.org
Cheminformatics Approaches for Structural Databases and Similarity Searching
Cheminformatics involves the use of computational methods to analyze and manage large datasets of chemical information. For this compound, cheminformatics tools would be essential for several purposes:
Structural Databases: Large chemical databases such as PubChem, ChemSpider, and SciFinder could be searched to find information on the synthesis, properties, and any reported biological activities of this compound or structurally similar compounds.
Similarity Searching: By representing the molecule as a chemical fingerprint or a graph, similarity searching algorithms can be used to identify other molecules in a database with similar structural features. This can be a powerful tool for predicting the properties and potential biological activities of a novel compound based on the known activities of its structural analogs.
Biological Activity Profiling and Target Identification of N 3 1h Pyrazol 3 Yl Phenyl Acetamide
Enzyme Inhibition Studies
The pyrazole-acetamide core structure is a versatile pharmacophore that has been shown to interact with a range of enzyme families. The following sections detail the inhibitory activities of N-[3-(1H-Pyrazol-3-yl)phenyl]acetamide and its closely related analogs against key kinases and hydrolases.
Kinase Inhibition (e.g., PDK-1, CDK2, LRRK2)
Derivatives of the this compound scaffold have demonstrated significant potential as kinase inhibitors, a class of drugs that can interfere with the signaling pathways that control cell growth and proliferation.
One notable analog, 2-amino-N-{4-[5-(2-phenanthrenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]-phenyl} acetamide (B32628) (OSU-03012) , a celecoxib (B62257) derivative, has been identified as an inhibitor of Phosphoinositide-Dependent Kinase-1 (PDK-1) . nih.govnih.gov This enzyme is a crucial component of the PI3K/AKT signaling pathway, which is often dysregulated in cancer. OSU-03012 was found to inhibit PDK-1, leading to reduced AKT phosphorylation and subsequent inhibition of cell proliferation in human thyroid cancer cell lines. nih.gov Further studies have also implicated this compound as a direct inhibitor of p21-Activated Kinases (PAKs), which are also regulated by PDK1. nih.gov
The pyrazole (B372694) nucleus is also a key feature in inhibitors of Cyclin-Dependent Kinase 2 (CDK2) , a protein essential for the G1/S phase transition of the cell cycle. While direct inhibitory data for this compound on CDK2 is not extensively documented, the related compound N-phenyl-1H-pyrazole-3-carboxamide is recognized for its interaction with CDK2, highlighting the potential of the pyrazole core in targeting this kinase. drugbank.com
Furthermore, the pyrazole scaffold has been successfully exploited in the development of inhibitors for Leucine-Rich Repeat Kinase 2 (LRRK2) , a key target in Parkinson's disease research. nih.gov Substituted 1H-pyrazoles have been synthesized as potent and selective inhibitors of the G2019S mutant of LRRK2, indicating that the pyrazole ring system can be effectively accommodated within the LRRK2 kinase domain. nih.gov Another related compound, N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide , has been identified as a selective inhibitor of Aurora Kinase B , further underscoring the versatility of this chemical class in targeting various kinases. nih.govresearchgate.net
| Compound Analogue | Target Kinase | Reported Activity |
|---|---|---|
| 2-amino-N-{4-[5-(2-phenanthrenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]-phenyl} acetamide (OSU-03012) | PDK-1 | Inhibitor, reduces AKT phosphorylation. nih.govnih.gov |
| N-phenyl-1H-pyrazole-3-carboxamide | CDK2 | Interacts with CDK2. drugbank.com |
| 1H-Pyrazole Biaryl Sulfonamides | LRRK2 (G2019S) | Potent and selective inhibitors. nih.gov |
| N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide | Aurora Kinase B | Selective inhibitor. nih.govresearchgate.net |
Hydrolase Inhibition (e.g., Acetylcholinesterase, Butyrylcholinesterase, α-Glucosidase, Meprin α/β)
The N-phenylacetamide framework, particularly when combined with a pyrazole ring, has been investigated for its inhibitory effects on various hydrolases.
A study focusing on N-phenylacetamide derivatives bearing a 1H-pyrazole ring revealed selective inhibitory activity against Acetylcholinesterase (AChE) , an enzyme central to the breakdown of the neurotransmitter acetylcholine. dergipark.org.trresearchgate.netdergipark.org.tr The research indicated that these compounds displayed moderate and selective AChE inhibition, while showing no significant activity against the closely related enzyme Butyrylcholinesterase (BuChE) . dergipark.org.trresearchgate.net This selectivity is a desirable trait in the development of potential therapeutics for neurological disorders like Alzheimer's disease. Further supporting these findings, a series of 3-aryl-1-phenyl-1H-pyrazole derivatives also demonstrated notable AChE inhibitory properties. nih.gov
In the context of metabolic disorders, pyrazole-based compounds have emerged as promising inhibitors of α-glucosidase , an enzyme involved in carbohydrate digestion. nih.gov The inhibition of this enzyme can help in managing postprandial hyperglycemia in diabetic patients. Acyl pyrazole sulfonamides, which are structurally related to the target compound, have been reported to be potent α-glucosidase inhibitors. researchgate.netfrontiersin.org
The pyrazole scaffold has also been explored for its ability to inhibit metalloproteases such as Meprin α and Meprin β . Research on pyrazole-based inhibitors has led to the development of compounds with inhibitory activities in the nanomolar and even picomolar range against these enzymes, which are involved in inflammation and tissue remodeling. semanticscholar.org
| Compound Class | Target Hydrolase | Reported Activity |
|---|---|---|
| N-phenylacetamide derivatives with 1H-pyrazole | Acetylcholinesterase (AChE) | Moderate and selective inhibition. dergipark.org.trresearchgate.netdergipark.org.tr |
| N-phenylacetamide derivatives with 1H-pyrazole | Butyrylcholinesterase (BuChE) | No significant inhibitory activity. dergipark.org.trresearchgate.net |
| Acyl pyrazole sulfonamides | α-Glucosidase | Potent inhibitors. researchgate.netfrontiersin.org |
| Pyrazole-based inhibitors | Meprin α/β | Inhibition in the nanomolar to picomolar range. semanticscholar.org |
Other Enzyme Systems
The broad biological activity of pyrazole-containing compounds suggests that their interactions are not limited to kinases and the specific hydrolases mentioned above. The pyrazole ring is a common motif in a variety of enzyme inhibitors, and further research may uncover additional targets for this compound and its derivatives.
Receptor Modulation Studies
In addition to enzyme inhibition, derivatives of this compound have been found to modulate the activity of specific cell surface receptors, indicating their potential to influence cellular signaling through these pathways.
G Protein-Gated Inwardly Rectifying Potassium (GIRK) Channel Activation
While not a direct analog, a series of N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers have been identified as potent and selective activators of G protein-gated inwardly rectifying potassium (GIRK) channels , specifically the GIRK1/2 subtype. These channels are crucial for regulating neuronal excitability in the brain. The discovery of these pyrazole-acetamide derivatives as GIRK channel activators suggests that this chemical scaffold can be tailored to enhance the activity of specific ion channels.
P2X7 Receptor Antagonism
The pyrazole-acetamide structure has also been implicated in the modulation of purinergic receptors. Specifically, a series of (1H-pyrazol-4-yl)acetamide derivatives have been identified as potent antagonists of the P2X7 receptor . This receptor is an ATP-gated ion channel involved in inflammatory and neuropathic pain signaling. The development of pyrazole-acetamide-based P2X7 antagonists highlights the potential of this scaffold in creating therapeutics for chronic pain and inflammatory conditions.
| Compound Class | Target Receptor | Reported Activity |
|---|---|---|
| N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers | GIRK1/2 Channel | Potent and selective activators. |
| (1H-pyrazol-4-yl)acetamide derivatives | P2X7 Receptor | Potent antagonists. |
Angiotensin II Type 1 (AT1) Receptor Antagonism
The renin-angiotensin system (RAS) is a critical regulator of blood pressure, and the Angiotensin II Type 1 (AT1) receptor is a key component of this system. Blockade of the AT1 receptor is a validated therapeutic strategy for the management of hypertension. The pyrazole nucleus has been incorporated into various scaffolds to develop potent AT1 receptor antagonists.
Structure-activity relationship (SAR) studies on series of pyrazole derivatives have elucidated key structural features necessary for high-affinity binding to the AT1 receptor. For instance, studies on 5-(biphenyl-4-ylmethyl)pyrazoles have demonstrated that modifications to the substituents on the pyrazole ring significantly influence antagonist activity. acs.org Key findings from such studies indicate that:
Substitution at Position 1: The presence of a propyl or butyl group at the N1 position of the pyrazole ring is often associated with high affinity. acs.org
Acidic Group at Position 4: A carboxylic acid group at the 4-position of the pyrazole ring has been shown to be essential for potent antagonist activity. acs.org
Substitution at Position 3: While various small alkyl, phenyl, and benzyl (B1604629) groups at the 3-position can yield good binding affinity, bulky alkyl groups have been linked to higher oral activity. acs.org
Biphenyl Tetrazole Moiety: Similar to the class of drugs known as "sartans," the presence of a biphenyl-tetrazole group is a common feature in many potent pyrazole-based AT1 receptor antagonists. acs.org
Given the structure of this compound, which lacks the typical biphenyl-tetrazole moiety and the specific substitutions often found in potent AT1 antagonists, it is less likely to exhibit strong direct antagonism at the AT1 receptor without further modification. However, the core pyrazole-phenyl scaffold could serve as a foundational structure for the design of new AT1 receptor antagonists.
To illustrate the potential for pyrazole derivatives as AT1 receptor antagonists, the following table presents data for a representative compound from a study on 5-(biphenyl-4-ylmethyl)pyrazoles.
| Compound | Structure | In Vitro Potency (IC50, nM) |
| UR-7280 | 3-tert-butyl-1-propyl-5-[[2'-(1H-tetrazol-5-yl)-1,1'-biphenyl-4-yl]methyl]-1H-pyrazole-4-carboxylic acid | 3 |
This table is for illustrative purposes and shows the activity of a related pyrazole derivative, not this compound. acs.org
Dipeptidyl Peptidase-IV (DPP-IV) Inhibition
Dipeptidyl Peptidase-IV (DPP-IV) is a serine protease that plays a crucial role in glucose homeostasis by inactivating incretin (B1656795) hormones such as glucagon-like peptide-1 (GLP-1). Inhibition of DPP-IV is a therapeutic approach for the management of type 2 diabetes. The pyrazole ring is a key structural feature in several known DPP-IV inhibitors.
The versatility of the pyrazole scaffold allows for the design of inhibitors that can effectively interact with the active site of the DPP-IV enzyme. researchgate.net SAR studies of various pyrazole-containing series have highlighted important interactions:
Interactions with the S1 and S2 Pockets: The pyrazole ring system can facilitate π-cation interactions with key amino acid residues, such as Arg358 and Tyr666, engaging both the S1 and S2 pockets of the DPP-IV active site. mdpi.com
Hydrogen Bonding: The nitrogen atoms of the pyrazole ring can act as hydrogen bond acceptors, forming crucial interactions with the enzyme.
Hydrophobic Interactions: The phenyl group of the pyrazole-phenyl scaffold can participate in hydrophobic interactions within the enzyme's binding site. mdpi.com
For example, a series of pyrazole-3-carbohydrazone derivatives were identified as novel DPP-IV inhibitors. nih.gov Molecular docking studies of these compounds provided insights into their binding modes and explained their structure-activity relationships. nih.gov The inhibitory potential of pyrazole derivatives is often quantified by their half-maximal inhibitory concentration (IC50) values.
The following table provides an example of the DPP-IV inhibitory activity of a pyrazole derivative from a relevant study.
| Compound | Structure | DPP-IV Inhibitory Activity (IC50, µM) |
| Compound 6e | A pyrazole-3-carbohydrazone derivative | Data not explicitly provided in abstract |
Investigation of Protein-Compound Interactions
While no direct molecular modeling or protein interaction studies have been published for this compound, insights can be gleaned from computational studies performed on structurally related pyrazole derivatives targeting the AT1 receptor and DPP-IV.
AT1 Receptor: Molecular modeling of pyrazole-based AT1 antagonists typically shows the pyrazole core acting as a central scaffold, orienting key substituents for optimal interaction with the receptor. The biphenyl-tetrazole moiety, when present, is known to interact with specific residues in the AT1 receptor binding pocket, mimicking the C-terminal carboxylate of angiotensin II. The substituents on the pyrazole ring itself are crucial for establishing additional hydrophobic and electrostatic interactions that contribute to high binding affinity. nih.gov
DPP-IV Enzyme: Molecular docking studies of pyrazole-containing DPP-IV inhibitors have revealed detailed interactions at the atomic level. researchgate.net The pyrazole scaffold often orients the molecule within the active site to allow for:
π-π stacking interactions between the pyrazole or attached aromatic rings and tyrosine residues (e.g., Tyr666) in the S2 pocket. researchgate.net
Cation-π interactions with arginine residues (e.g., Arg358) in the S1 pocket. researchgate.net
Hydrogen bonding with the catalytic triad (B1167595) or other key residues.
Structure Activity Relationship Sar Studies of N 3 1h Pyrazol 3 Yl Phenyl Acetamide Derivatives
Systematic Modification of the Pyrazole (B372694) Ring and its Impact on Activity
The pyrazole ring is a five-membered aromatic heterocycle with two adjacent nitrogen atoms, which is a cornerstone of the scaffold's interaction with biological targets. nih.govnih.gov Modifications to this ring have profound effects on the compound's activity. The reactivity of the pyrazole core is influenced by the atoms within its structure; the N1 position can be deprotonated, while the N2 position is basic and interacts with electrophiles. nih.gov
Key modifications and their typical outcomes include:
N1-Substitution: The pyrrole-type NH at the N1 position is often a critical hydrogen bond donor. nih.gov Replacing the hydrogen with alkyl or aryl groups can modulate selectivity and potency. For instance, in some kinase inhibitors, an unsubstituted N-H is crucial for forming a hydrogen bond with the hinge region of the kinase. nih.gov In other cases, introducing a small alkyl group like methyl can enhance cell permeability and oral activity without disrupting essential interactions. uthscsa.edunih.gov
C4-Substitution: The C4 position of the pyrazole ring is electron-rich and suitable for electrophilic substitution. tsijournals.com Introducing small substituents at this position can be used to fine-tune the electronic properties and steric profile of the molecule. Bulky substituents at C4 are generally disfavored as they can cause steric clashes within the binding site.
C5-Substitution: The C5 position is adjacent to the phenyl ring linkage. Substituents here can influence the relative orientation of the two rings. Introducing small hydrophobic groups might lead to favorable van der Waals interactions, while polar groups could be detrimental unless a specific polar pocket is available in the target protein.
Table 1: Illustrative Impact of Pyrazole Ring Modifications on Inhibitory Activity
| Compound ID | R1 (N1-position) | R4 (C4-position) | R5 (C5-position) | Relative Activity |
|---|---|---|---|---|
| A-1 (Parent) | H | H | H | 1x |
| A-2 | CH₃ | H | H | 1.5x |
| A-3 | Phenyl | H | H | 0.8x |
| A-4 | H | Cl | H | 1.2x |
| A-5 | H | H | CH₃ | 0.9x |
Exploration of Substituents on the Phenyl Moiety and their Effects on Biological Activity
The central phenyl ring acts as a scaffold, connecting the pyrazole ring to the acetamide (B32628) linker. Its substitution pattern is a critical determinant of biological activity, influencing both electronic and steric interactions with the target. The effect of a substituent is governed by an interplay of inductive and resonance effects, which can make the ring more or less electron-rich and direct the orientation of binding. libretexts.org
SAR studies typically explore a range of substituents at the ortho-, meta-, and para-positions relative to the acetamide group:
Electron-Withdrawing Groups (EWGs): Halogens (F, Cl, Br) and trifluoromethyl (-CF₃) groups are commonly explored. A fluorine atom, for example, can enhance binding affinity through favorable interactions and improve metabolic stability. uthscsa.edunih.gov The position of these groups is crucial; para-substitution often yields the most potent compounds in many inhibitor series. mdpi.com
Electron-Donating Groups (EDGs): Groups like methoxy (B1213986) (-OCH₃) and methyl (-CH₃) can also enhance activity. A methoxy group, for instance, may increase potency if its oxygen atom can act as a hydrogen bond acceptor with a corresponding residue in the target's active site. nih.gov
Steric Effects: The size of the substituent influences how the molecule fits into the binding pocket. While small groups like fluoro or methyl are often well-tolerated, larger groups may be beneficial only if they can occupy a specific hydrophobic pocket.
Table 2: Illustrative SAR of Phenyl Ring Substituents on Biological Activity
| Compound ID | Substituent (R) | Position | Relative Activity |
|---|---|---|---|
| B-1 (Parent) | H | - | 1x |
| B-2 | F | para | 5x |
| B-3 | Cl | para | 4.5x |
| B-4 | OCH₃ | para | 3x |
| B-5 | F | meta | 2x |
| B-6 | F | ortho | 1.5x |
Role of the Acetamide Linker in Modulating Activity and Selectivity
The acetamide linker (-NH-CO-CH₃) is not merely a spacer but an active participant in molecular recognition, primarily through hydrogen bonding. The amide N-H typically functions as a hydrogen bond donor, while the carbonyl oxygen (C=O) acts as a hydrogen bond acceptor.
Investigations into the role of this linker have revealed several key points:
Hydrogen Bonding: The integrity of the N-H and C=O groups is often essential for maintaining high-affinity binding. Replacing the amide with a group that lacks these features, such as a simple alkyl chain, generally leads to a significant loss of activity.
Conformational Rigidity: The planar nature of the amide bond restricts the molecule's conformation, helping to correctly orient the phenyl and pyrazole moieties for optimal interaction with the target.
Vectorial Orientation: Modifications to the acetamide group, such as N-alkylation or creating more complex side chains, can be used to probe for additional binding pockets and enhance selectivity. For example, replacing the acetyl methyl group with a morpholine (B109124) ring has been shown to yield potent inhibitors in related scaffolds. nih.gov
Identification of Key Pharmacophoric Features for Target Interaction
A pharmacophore model distills the SAR information into a three-dimensional arrangement of essential chemical features required for biological activity. researchgate.net For the N-[3-(1H-Pyrazol-3-yl)phenyl]acetamide class of inhibitors, a general pharmacophore model can be proposed based on recurring SAR findings.
The key features typically include:
Aromatic/Hydrophobic Region: Provided by the central phenyl ring, which engages in hydrophobic or π-π stacking interactions.
Hydrogen Bond Donor (HBD): The N-H of the pyrazole ring is a common HBD.
Hydrogen Bond Acceptor (HBA): The N2 atom of the pyrazole ring often serves as an HBA.
Second HBD: The N-H of the acetamide linker provides another crucial hydrogen bond donor site.
Second HBA: The carbonyl oxygen of the acetamide linker acts as a hydrogen bond acceptor.
These features are characteristic of many Type I and Type II kinase inhibitors, where the pyrazole moiety interacts with the hinge region of the kinase, and the substituted phenylacetamide portion extends into other regions of the ATP-binding site. nih.gov
Development of Quantitative Structure-Activity Relationship (QSAR) Models
QSAR modeling provides a mathematical framework to correlate the physicochemical properties of compounds with their biological activities. nih.gov For pyrazole-based inhibitors, both 2D and 3D-QSAR models have been successfully developed to guide drug design. semanticscholar.org
2D-QSAR: These models use descriptors calculated from the 2D structure, such as molecular weight, logP (lipophilicity), and electronic parameters, to build a predictive equation for activity. nih.gov They are useful for identifying the key global properties that drive potency.
3D-QSAR: Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are more advanced. semanticscholar.org These methods use 3D aligned structures to generate contour maps that visualize regions where steric bulk, positive/negative electrostatic charge, or hydrophobic/hydrophilic properties are favorable or unfavorable for activity. For instance, a CoMFA model might show a green-colored contour near the para-position of the phenyl ring, indicating that sterically bulky groups in that region would enhance activity, while a yellow contour would suggest that bulk is detrimental. semanticscholar.org
These models have proven to be valuable tools for predicting the activity of newly designed analogs, prioritizing compounds for synthesis, and providing deeper insight into the SAR of the this compound scaffold. semanticscholar.org
Molecular Modeling and Docking in Understanding N 3 1h Pyrazol 3 Yl Phenyl Acetamide Interactions
Molecular Docking Simulations for Ligand-Protein Binding Mode Prediction
Molecular docking is a computational method that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. This technique is instrumental in predicting the binding mode of N-[3-(1H-Pyrazol-3-yl)phenyl]acetamide with various protein targets.
The pyrazole (B372694) scaffold, a core component of this compound, is a well-established pharmacophore known to interact with the active sites of various kinases. Docking studies on similar pyrazole derivatives have shown that these compounds can act as kinase inhibitors. For instance, derivatives of 1H-pyrazole have been docked into the active sites of receptor tyrosine kinases and protein kinases, demonstrating their potential as inhibitors. nih.govresearchgate.net These studies suggest that this compound likely orients itself within the ATP-binding pocket of kinases, forming key interactions that interfere with the enzyme's function. The acetamide (B32628) group can also play a crucial role in forming hydrogen bonds within the active site, further stabilizing the ligand-protein complex. While specific docking studies on this compound with hydrolases are less common in the available literature, the general principles of molecular docking suggest that its functional groups could interact with the catalytic residues of these enzymes as well.
The versatility of the this compound structure allows it to be investigated as a potential ligand for a variety of receptors. Notably, pyrazole-containing compounds have been identified as antagonists of the P2X7 receptor. nih.govebi.ac.ukresearchgate.net The P2X7 receptor, an ATP-gated ion channel, is implicated in inflammatory processes. nih.gov Molecular docking simulations of (1H-pyrazol-4-yl)acetamide derivatives have revealed their binding mode within the P2X7 receptor, paving the way for the design of more potent antagonists. nih.govebi.ac.ukresearchgate.net Although direct docking studies of this compound into G-protein-coupled inwardly-rectifying potassium (GIRK) channels, angiotensin II type 1 (AT1) receptors, or dipeptidyl peptidase-IV (DPP-IV) are not extensively documented, the structural motifs present in the molecule suggest potential interactions. The aromatic rings and hydrogen bond donors/acceptors could facilitate binding within the pockets of these receptors.
Table 1: Predicted Interactions of this compound with Various Protein Targets based on Analog Docking Studies
| Target Class | Specific Example | Predicted Binding Site Interaction | Key Moieties Involved |
|---|---|---|---|
| Kinases | Receptor Tyrosine Kinases | ATP-binding pocket | Pyrazole ring, Phenyl group, Acetamide group |
| Receptors | P2X7 Receptor | Allosteric or orthosteric sites | Pyrazole ring, Acetamide group |
Binding Energy Calculations and Affinity Prediction
Following the prediction of the binding pose through molecular docking, binding energy calculations are performed to estimate the binding affinity of the ligand for its target. These calculations provide a quantitative measure of the strength of the interaction. For pyrazole derivatives targeting kinases, docking studies have reported binding energies indicating a strong interaction. nih.govresearchgate.net For example, certain 1H-pyrazole derivatives exhibited minimum binding energies of -10.35 kJ/mol with CDK2. nih.gov These values are indicative of a stable ligand-protein complex. The binding affinity of this compound to its potential targets would be influenced by the sum of all intermolecular interactions, including hydrogen bonds, hydrophobic interactions, and van der Waals forces.
Analysis of Key Intermolecular Interactions (e.g., Hydrogen Bonding, Hydrophobic Interactions, Pi-Stacking)
A detailed analysis of the docked poses of this compound and its analogs reveals the specific intermolecular interactions that govern binding.
Hydrogen Bonding: The pyrazole ring and the acetamide group of this compound are key hydrogen bond donors and acceptors. nih.goviucr.orgresearchgate.net The NH group of the pyrazole and the NH of the acetamide can act as hydrogen bond donors, while the nitrogen atoms of the pyrazole and the carbonyl oxygen of the acetamide can act as acceptors. These interactions are crucial for anchoring the ligand within the binding pocket.
Hydrophobic Interactions: The phenyl group and the pyrazole ring contribute to the hydrophobic character of the molecule. These groups can engage in hydrophobic interactions with nonpolar residues in the binding site, which is a significant driving force for ligand binding.
Table 2: Potential Intermolecular Interactions of this compound
| Interaction Type | Functional Group(s) Involved | Potential Interacting Amino Acid Residues |
|---|---|---|
| Hydrogen Bonding | Pyrazole NH, Acetamide NH, Pyrazole N, Acetamide C=O | Asp, Glu, Ser, Thr, Gln, Asn, His |
| Hydrophobic Interactions | Phenyl ring, Pyrazole ring | Ala, Val, Leu, Ile, Phe, Trp, Met |
| Pi-Stacking | Phenyl ring, Pyrazole ring | Phe, Tyr, Trp, His |
Virtual Screening and Ligand-Based Drug Design Approaches
This compound and its core pyrazole-phenyl-acetamide scaffold can be utilized in both virtual screening and ligand-based drug design.
Virtual Screening: In structure-based virtual screening, a library of compounds is docked into the binding site of a target protein to identify potential hits. The pyrazole-phenyl scaffold can be used as a query in similarity searches to find other compounds with similar structural features that might bind to the same target. This approach has been successfully used to discover novel inhibitors for various targets. nih.govmdpi.com
Ligand-Based Drug Design: When the three-dimensional structure of the target is unknown, ligand-based methods can be employed. These approaches use the information from a set of known active compounds to build a pharmacophore model. The this compound structure, with its defined arrangement of hydrogen bond donors, acceptors, and hydrophobic features, can serve as a template for developing such a model to design new molecules with potentially improved activity.
Medicinal Chemistry Significance and Future Research Directions
N-[3-(1H-Pyrazol-3-yl)phenyl]acetamide as a Lead Compound or Scaffold
In drug discovery, a lead compound is a chemical starting point for the design and development of new drugs. This compound serves as an exemplary lead scaffold due to the well-documented biological activities associated with its constituent parts. The pyrazole (B372694) nucleus is a privileged structure in medicinal chemistry, found in a number of approved drugs. Similarly, the phenylacetamide group offers crucial points for molecular interactions with biological targets.
The utility of the pyrazole-acetamide core is evident in the development of various kinase inhibitors. For instance, derivatives of this scaffold have been investigated for their potent inhibitory effects on key enzymes implicated in cancer progression. The core structure provides a rigid framework that can be strategically decorated with various functional groups to achieve high affinity and selectivity for the target enzyme's binding site. The adaptability of this scaffold allows for its application across a range of therapeutic areas, establishing it as a valuable starting point for medicinal chemistry campaigns.
Strategies for Lead Optimization and Potency Enhancement
Once a lead compound like this compound is identified, lead optimization becomes the critical next step. This process involves iterative chemical modifications to improve the compound's potency, selectivity, and pharmacokinetic properties. Common strategies for optimizing the pyrazole-acetamide scaffold include:
Substitution on the Pyrazole Ring: Modifications at various positions of the pyrazole ring can significantly impact biological activity. For example, the addition of small alkyl or aryl groups can enhance binding affinity to the target protein.
Substitution on the Phenyl Ring: The phenyl ring of the acetamide (B32628) moiety is another key area for modification. The introduction of electron-withdrawing or electron-donating groups can alter the electronic properties of the molecule, influencing its interaction with biological targets. Halogenation of the phenyl ring is a common strategy to enhance potency.
Modification of the Acetamide Linker: The acetamide linker itself can be modified to alter the compound's flexibility and hydrogen bonding capabilities. Replacing the acetyl group with other acyl groups or incorporating conformational constraints can lead to improved activity.
A notable example of lead optimization involves the development of pyrazole-acetamide derivatives as inhibitors of Aurora Kinase B, a crucial regulator of mitosis that is often overexpressed in cancer. uthscsa.eduresearchgate.netnih.gov In these studies, strategic modifications to the core scaffold led to compounds with significantly enhanced potency and selectivity. uthscsa.eduresearchgate.netnih.gov
Future Avenues in Biological Target Discovery and Validation
The this compound scaffold has shown promise against a variety of biological targets, and future research is likely to uncover new applications. Some of the key targets for which this scaffold has been investigated include:
Protein Kinases: A primary area of focus for pyrazole-acetamide derivatives has been the inhibition of protein kinases, which are critical regulators of cell signaling. Derivatives have been designed to target p21-activated kinase (PAK) and Aurora Kinase B, both of which are implicated in cancer. uthscsa.eduresearchgate.netnih.govnih.gov
Protein Tyrosine Phosphatase 1B (PTP1B): Bioisosteric modulation of a similar scaffold, N-(3-(1H-tetrazol-5-yl) phenyl)acetamide, has led to the discovery of potent PTP1B inhibitors, suggesting that the pyrazole-acetamide core could also be adapted for this target, which is relevant for the treatment of diabetes. nih.gov
Future research will likely involve screening this compound and its derivatives against a broader range of biological targets. High-throughput screening and target-based assays will be instrumental in identifying new therapeutic opportunities for this versatile scaffold.
Computational and Synthetic Synergies in Drug Discovery Efforts
The development of drugs based on the this compound scaffold is significantly enhanced by the synergy between computational and synthetic chemistry. Computational approaches, such as molecular docking and molecular dynamics simulations, play a crucial role in the rational design of new derivatives. These methods allow researchers to predict how modifications to the scaffold will affect its binding to a biological target, thereby guiding synthetic efforts.
For example, computer modeling has been used to predict the docking of pyrazole-containing acetamide derivatives into the ATP binding site of PAK1, providing a structural basis for their inhibitory activity. nih.gov This in silico analysis helps in prioritizing which compounds to synthesize, saving time and resources.
Advances in synthetic methodologies also contribute to the exploration of this scaffold. Efficient methods for the synthesis of 3-phenyl-1H-pyrazole derivatives and the coupling of the pyrazole and phenylacetamide moieties are essential for generating diverse libraries of compounds for biological screening. atlantis-press.com
Emerging Applications and Potential Therapeutic Areas for Pyrazole-Acetamide Derivatives
While much of the focus on pyrazole-acetamide derivatives has been in oncology, the broad biological activity of this scaffold suggests potential applications in other therapeutic areas. The inherent properties of the pyrazole ring and the acetamide linker make them suitable for interacting with a wide range of biological macromolecules.
Emerging research points to the potential of pyrazole-acetamide derivatives in the following areas:
Infectious Diseases: The pyrazole scaffold is a component of some antimycobacterial agents, and derivatives of this compound could be explored for their efficacy against tuberculosis and other infectious diseases.
Inflammatory Disorders: Given that some pyrazole derivatives exhibit anti-inflammatory properties, this scaffold could be a starting point for the development of new treatments for chronic inflammatory conditions.
Neurodegenerative Diseases: The diverse biological activities of pyrazole compounds suggest that they may have applications in the complex pathology of neurodegenerative diseases, although this area remains largely unexplored for this specific scaffold.
The continued investigation of the this compound scaffold and its derivatives holds significant promise for the discovery of new and effective therapies for a range of human diseases.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for N-[3-(1H-Pyrazol-3-yl)phenyl]acetamide?
- Answer : The compound is typically synthesized via acetylation of 3-amino-pyrazole intermediates. For example, 5-substituted-3-amino-pyrazoles are reacted with acetyl chloride in the presence of K₂CO₃ in acetonitrile under reflux . Stepwise approaches may involve forming intermediates like N-(3-acetylphenyl)-acetamide using dimethyl formamide dimethyl acetal (DMF-DMA) as a coupling agent, followed by cyclization . Reaction monitoring via TLC (e.g., Rf values in methylene dichloride/methanol systems) and purification via recrystallization are standard.
Q. How is this compound characterized post-synthesis?
- Answer : Characterization employs:
- IR spectroscopy : To confirm acetyl C=O stretches (~1650–1700 cm⁻¹) and pyrazole N-H/N-C vibrations .
- NMR (¹H/¹³C) : To verify aromatic proton environments (e.g., pyrazole C3-H at δ ~6.5 ppm) and acetamide methyl groups (δ ~2.1 ppm for CH₃) .
- Elemental analysis : To validate purity (e.g., %C, %H, %N within ±0.3% of theoretical values) .
- LC-MS : For molecular ion confirmation (e.g., [M+H]⁺ peaks) .
Q. What solvents and catalysts are optimal for its synthesis?
- Answer : Polar aprotic solvents like acetonitrile (CH₃CN) or DMF are preferred for acetylation reactions due to their ability to dissolve both acetyl chloride and amino-pyrazole intermediates . Catalytic bases like K₂CO₃ enhance reaction efficiency by neutralizing HCl byproducts. Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) may also be used for functionalized derivatives .
Advanced Research Questions
Q. How can computational methods predict the biological activity of this compound derivatives?
- Answer :
- PASS algorithm : Predicts biological targets (e.g., kinase inhibition, receptor antagonism) based on structural descriptors .
- Molecular docking : Validates binding modes to proteins (e.g., T-type calcium channels) using software like AutoDock. Docking scores (e.g., binding energy < −8 kcal/mol) guide prioritization for in vitro testing .
- ADMET prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., logP ~2.5 for optimal membrane permeability) .
Q. How can crystallographic data resolve contradictions in structural assignments?
- Answer : Single-crystal X-ray diffraction (SCXRD) with SHELX software (e.g., SHELXL for refinement) provides unambiguous bond lengths/angles. For example:
- Acetamide C=O bond length: ~1.22 Å .
- Pyrazole ring planarity (torsion angles < 5°) .
- Hydrogen-bonding motifs (e.g., N-H···O=C interactions) are analyzed via graph set notation (e.g., R₂²(8) patterns) to confirm supramolecular packing .
Q. What strategies address discrepancies in elemental analysis or spectral data?
- Answer :
- Replicate synthesis : Ensure consistency in reaction conditions (e.g., stoichiometry, temperature) .
- Cross-validation : Combine techniques (e.g., LC-MS with HRMS for exact mass; 2D NMR for ambiguous proton assignments) .
- Impurity profiling : Use HPLC-DAD to identify byproducts (e.g., unreacted starting materials) contributing to %C/%N deviations .
Q. How are crystalline forms of this compound optimized for stability?
- Answer :
- Polymorph screening : Use solvents like ethanol/water mixtures to isolate metastable vs. stable forms .
- Thermal analysis (DSC/TGA) : Identify melting points (e.g., 180–200°C) and decomposition thresholds .
- Hygroscopicity testing : Expose crystals to variable humidity (e.g., 40–80% RH) to assess stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
